N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea
Description
N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea is a thiourea derivative characterized by a stereospecific pyrrolidine moiety and a bulky tert-butyl substituent. Thioureas are well-known for their versatile coordination chemistry, biological activity, and applications in heterocyclic synthesis . The compound’s structure features a thiourea backbone (-N-C(=S)-N-) with a chiral (2S)-pyrrolidin-2-ylmethyl group and a tert-butyl group, which likely enhances its steric and electronic properties.
Thioureas generally exhibit resonance stabilization due to delocalization of the thioamide group, as seen in compounds like N-(2-Furoyl)-N'-(2-pyridyl)thiourea, where C=S bond lengths average ~1.667 Å . This resonance likely extends to this compound, affecting its reactivity and stability.
Properties
CAS No. |
921611-97-4 |
|---|---|
Molecular Formula |
C10H21N3S |
Molecular Weight |
215.36 g/mol |
IUPAC Name |
1-tert-butyl-3-[[(2S)-pyrrolidin-2-yl]methyl]thiourea |
InChI |
InChI=1S/C10H21N3S/c1-10(2,3)13-9(14)12-7-8-5-4-6-11-8/h8,11H,4-7H2,1-3H3,(H2,12,13,14)/t8-/m0/s1 |
InChI Key |
VIEGKAHDIWZWJC-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)NC(=S)NC[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)(C)NC(=S)NCC1CCCN1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea typically involves the reaction of tert-butyl isothiocyanate with a pyrrolidine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{tert-Butyl isothiocyanate} + \text{Pyrrolidine derivative} \rightarrow \text{N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea} ]
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, enolates, and amide ions can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
Chiral Auxiliary:
N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea can function as a chiral auxiliary in asymmetric synthesis. The presence of the pyrrolidine ring allows for selective reactions that can lead to the formation of enantiomerically enriched products. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals where chirality plays a crucial role in biological activity.
Reactivity and Derivatives:
The thiourea functionality provides opportunities for further derivatization, allowing chemists to explore various reaction pathways. For instance, it can be transformed into more complex structures through nucleophilic substitutions or cyclization reactions, thereby expanding its applicability in synthetic methodologies.
Biological Applications
Antidiabetic Activity:
Research indicates that thiourea derivatives exhibit significant biological activities, including inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This compound has been studied for its potential as an antidiabetic agent due to its ability to modulate blood glucose levels by inhibiting DPP-IV activity .
Anticancer Properties:
Some studies suggest that compounds with thiourea moieties may possess anticancer properties. The unique structural features of this compound could enhance its interaction with biological targets, potentially leading to the development of novel anticancer therapies.
Data Table: Comparative Analysis of Thiourea Derivatives
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Tert-butyl and pyrrolidine moiety | DPP-IV inhibition |
| N-(tert-butyl)thiourea | Tert-butyl group only | Limited biological activity |
| N-(1-pyrrolidinyl)thiourea | Pyrrolidine attached directly | Potentially less effective |
| 1-(3-methylphenyl)-3-(pyrrolidin-1-yl)thiourea | Aromatic ring with pyrrolidine | Enhanced lipophilicity |
Case Studies and Research Findings
Case Study on DPP-IV Inhibition:
A study evaluated several thiourea derivatives for their DPP-IV inhibitory activity. This compound was highlighted as a promising candidate with an IC50 value indicating effective inhibition . This demonstrates its potential for further development as an antidiabetic agent.
Synthesis and Evaluation:
In another research project, the synthesis of various pyrrolidine-based thioureas was undertaken to assess their biological activities. This compound was synthesized and characterized, revealing its unique properties that differentiate it from simpler thioureas .
Mechanism of Action
The mechanism of action of N-tert-Butyl-N’-{[(2S)-pyrrolidin-2-yl]methyl}thiourea involves its interaction with specific molecular targets. For instance, in antifungal applications, it inhibits the formation of ergosterol, a crucial component of fungal cell membranes . This inhibition disrupts the integrity of the cell membrane, leading to cell death. The compound may also interact with enzymes and proteins involved in various biological pathways, contributing to its diverse biological activities.
Comparison with Similar Compounds
Key Observations :
- Chirality : this compound is distinguished by its chiral pyrrolidine group, unlike achiral analogs such as N-(2-Furoyl)-N'-(2-pyridyl)thiourea .
- Hydrogen Bonding : Pyridinyl or furoyl substituents in other thioureas enable intramolecular hydrogen bonding (e.g., N-H⋯N in ), whereas the pyrrolidine group here may favor interactions with biological targets .
Biological Activity
N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Chemical Formula : C10H21N3OS
- Molecular Weight : 229.36 g/mol
- IUPAC Name : N-tert-butyl-N'-[(2S)-pyrrolidin-2-yl]methylthiourea
The compound features a pyrrolidine ring, which is significant for its biological activity, particularly in enzyme inhibition and receptor binding.
Synthesis Methods
The synthesis of this compound typically involves the reaction of tert-butyl isothiocyanate with (S)-pyrrolidine under controlled conditions. The reaction can be facilitated by various solvents such as dichloromethane or ethanol, often utilizing a base to enhance yield.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiourea derivatives, including this compound. For instance, research conducted on similar thiourea compounds has shown promising antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 5 µg/mL |
| This compound | Escherichia coli | 10 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of specific enzymes. For example, it has shown potential in inhibiting serine proteases, which are critical in various biological processes including inflammation and immune response. The mechanism of action likely involves binding to the active site of the enzyme, thus preventing substrate access.
Case Studies
- Study on Antimicrobial Properties : A study published in Molecules evaluated several thiourea derivatives for their antibacterial properties. The results indicated that compounds with a pyrrolidine moiety exhibited enhanced activity against resistant strains of bacteria, suggesting that structural modifications could optimize efficacy .
- Enzyme Inhibition Research : In another study focusing on enzyme inhibitors for Chlamydia trachomatis HtrA, this compound was tested alongside other derivatives. The compound demonstrated significant inhibition of the target enzyme, indicating its potential as a therapeutic agent against bacterial infections .
- Toxicity and Safety Profile : Preliminary toxicity assessments have shown that while this compound exhibits promising biological activity, further studies are necessary to fully understand its safety profile and potential side effects in vivo .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-tert-Butyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea, and how can purity be optimized?
- Methodology :
- Step 1 : React (2S)-pyrrolidin-2-ylmethylamine with tert-butyl isothiocyanate in anhydrous acetone under nitrogen, analogous to protocols for pyridyl thioureas .
- Step 2 : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane).
- Key Parameters : Maintain pH 7–8 to avoid decomposition; monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Purity Validation : Use NMR (¹H/¹³C) to confirm absence of unreacted amine/isothiocyanate. For enantiomeric purity, employ chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) .
Q. How can the molecular structure and hydrogen-bonding interactions of this thiourea derivative be characterized?
- Techniques :
- X-ray Crystallography : Resolve intramolecular H-bonds (e.g., N–H⋯S or N–H⋯O) using SHELXL for refinement . For example, similar thioureas exhibit C=S bond lengths of ~1.67 Å and dihedral angles >80° between aromatic/heterocyclic planes .
- FT-IR Spectroscopy : Identify thiourea ν(C=S) stretches near 1250–1350 cm⁻¹ and N–H stretches at 3200–3400 cm⁻¹. Compare with computed spectra (DFT/B3LYP/6-31G*) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the reactivity and coordination behavior of this thiourea with metal ions?
- Methods :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the sulfur atom in thioureas typically shows high electrophilicity (f⁻ > 0.1) .
- Molecular Dynamics (MD) : Simulate binding to transition metals (e.g., Cu²⁺, Ni²⁺) using AMBER force fields. Thiourea-metal complexes often form via S and N donors, with stability constants logK ~4–6 .
Q. How does the stereochemistry of the (2S)-pyrrolidinyl group influence biological activity or enzyme inhibition?
- Experimental Design :
- Enantiomer Comparison : Synthesize both (2S) and (2R) isomers and test against target enzymes (e.g., proteases or kinases). Use kinetic assays (IC₅₀, Ki) to quantify inhibition .
- Docking Studies : Perform AutoDock Vina simulations with protein structures (PDB ID: e.g., 3KEE for NS5A). The (2S) configuration may enhance binding via complementary H-bonding with active-site residues .
Q. What strategies mitigate stability issues (e.g., oxidation/hydrolysis) during long-term storage or in vivo studies?
- Stabilization Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
